Cas no 81560-06-7 (4(3H)-Pyrimidinone, 5-bromo-3-methyl-2-(methylthio)-)

4(3H)-Pyrimidinone, 5-bromo-3-methyl-2-(methylthio)- structure
81560-06-7 structure
Nome del prodotto:4(3H)-Pyrimidinone, 5-bromo-3-methyl-2-(methylthio)-
Numero CAS:81560-06-7
MF:C6H7BrN2OS
MW:235.101578950882
CID:1804094
PubChem ID:3264666

4(3H)-Pyrimidinone, 5-bromo-3-methyl-2-(methylthio)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4(3H)-Pyrimidinone, 5-bromo-3-methyl-2-(methylthio)-
    • 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
    • 5-Bromo-3-methyl-2-(methylthio)-4(3H)-pyrimidinone (ACI)
    • 5-bromo-3-methyl-2-methylthio-4(3H)-pyrimidinone
    • RQCGQRXVWJCBGM-UHFFFAOYSA-N
    • CS-0134631
    • SCHEMBL2070835
    • DB-317475
    • 81560-06-7
    • 5-bromo-3-methyl-2-methylsulfanylpyrimidin-4-one
    • E81660
    • 5-bromo-3-methyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one
    • MFCD00994355
    • Inchi: 1S/C6H7BrN2OS/c1-9-5(10)4(7)3-8-6(9)11-2/h3H,1-2H3
    • Chiave InChI: RQCGQRXVWJCBGM-UHFFFAOYSA-N
    • Sorrisi: O=C1N(C)C(SC)=NC=C1Br

Proprietà calcolate

  • Massa esatta: 233.94625g/mol
  • Massa monoisotopica: 233.94625g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 249
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 58Ų
  • XLogP3: 1.3

4(3H)-Pyrimidinone, 5-bromo-3-methyl-2-(methylthio)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1205271-250mg
5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
81560-06-7 98%
250mg
¥3922.00 2024-07-28
1PlusChem
1P00GB1N-1g
5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
81560-06-7 97%
1g
$846.00 2024-04-21
abcr
AB591223-250mg
5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one; .
81560-06-7
250mg
€761.40 2024-07-20
Chemenu
CM544275-100mg
5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
81560-06-7 97%
100mg
$246 2024-07-23
Chemenu
CM544275-1g
5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
81560-06-7 97%
1g
$837 2024-07-23
Aaron
AR00GB9Z-250mg
5-Bromo-3-Methyl-2-(Methylthio)Pyrimidin-4(3H)-One
81560-06-7 98%
250mg
$378.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1205271-1g
5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
81560-06-7 98%
1g
¥8404.00 2024-07-28
abcr
AB591223-100mg
5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one; .
81560-06-7
100mg
€468.50 2024-07-20
Aaron
AR00GB9Z-1g
5-Bromo-3-Methyl-2-(Methylthio)Pyrimidin-4(3H)-One
81560-06-7 98%
1g
$755.00 2025-02-11
Chemenu
CM544275-250mg
5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
81560-06-7 97%
250mg
$418 2024-07-23

4(3H)-Pyrimidinone, 5-bromo-3-methyl-2-(methylthio)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ;  35 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
Riferimento
Design, Synthesis, and Biological Evaluation of Potent c-Met Inhibitors
D'Angelo, Noel D.; et al, Journal of Medicinal Chemistry, 2008, 51(18), 5766-5779

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ;  1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt; overnight, rt
Riferimento
Discovery of vimseltinib (DCC-3014), a highly selective CSF1R switch-control kinase inhibitor, in clinical development for the treatment of Tenosynovial Giant Cell Tumor (TGCT)
Caldwell, Timothy M.; et al, Bioorganic & Medicinal Chemistry Letters, 2022, 74,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Bromine Solvents: Chloroform ;  1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt; overnight, rt
Riferimento
Discovery of vimseltinib (DCC-3014), a highly selective CSF1R switch-control kinase inhibitor, in clinical development for the treatment of Tenosynovial Giant Cell Tumor (TGCT)
Caldwell, Timothy M.; et al, Bioorganic & Medicinal Chemistry Letters, 2022, 74,

4(3H)-Pyrimidinone, 5-bromo-3-methyl-2-(methylthio)- Raw materials

4(3H)-Pyrimidinone, 5-bromo-3-methyl-2-(methylthio)- Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:81560-06-7)4(3H)-Pyrimidinone, 5-bromo-3-methyl-2-(methylthio)-
A1222673
Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):226/385/770